3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one
Description
3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure with an iodine atom at the 3-position. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Properties
IUPAC Name |
3-iodo-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h1-3H,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBFERIRRRENMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)I)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with Michael addition of 5-amino-3-methylpyrazole to enaminones, forming a cyclized pyrazolo[1,5-a]pyrazin-4-one intermediate. Subsequent oxidative iodination by NaI/K₂S₂O₈ introduces iodine at the C3 position via electrophilic substitution. Key advantages include:
- Solvent Flexibility : Water or dimethyl sulfoxide (DMSO) facilitates high yields (70–92%).
- Regioselectivity : Iodination occurs exclusively at the C3 position due to electron density distribution.
- Scalability : Gram-scale synthesis is feasible without yield reduction.
- Combine 5-amino-3-methylpyrazole (0.2 mmol), enaminone (0.2 mmol), NaI (1.2 equiv), and K₂S₂O₈ (1.5 equiv) in H₂O (1 mL).
- Stir at 80°C for 2–4 hours.
- Extract with dichloromethane, purify via column chromatography (ethyl acetate/hexane).
Post-Synthetic Direct C3 Halogenation
For pre-formed pyrazolo[1,5-a]pyrazin-4-one scaffolds, direct iodination employs hypervalent iodine reagents. A 2024 protocol using potassium iodide (KI) and phenyliodonium diacetate (PIDA) in water achieves 85–94% yields at ambient temperature.
Substrate Scope and Limitations
This method tolerates electron-donating and withdrawing groups on the pyrazinone ring (Table 1).
| Substituent Position | Yield (%) | Reaction Time (h) |
|---|---|---|
| 5-Me, 7-Ph | 92 | 2 |
| 5-Cl, 7-(Pyridin-2-yl) | 85 | 3 |
| 5,7-DiPh | 89 | 2.5 |
Key Observations :
- Solvent Efficiency : Water enhances reaction sustainability.
- Mechanism : Electrophilic iodination via iodine radical intermediates.
- Limitations : Steric hindrance at C5 reduces yields by 15–20%.
Microwave-Assisted Halogenation
Microwave irradiation accelerates iodination of pyrazolo[1,5-a]pyrazin-4-ones, reducing reaction times from hours to minutes. A modified Portilla protocol employs N-iodosuccinimide (NIS) in ethyl dichloroacetate (EDC) at 180°C, achieving 78–88% yields.
Advantages and Drawbacks
- Speed : 10–15 minutes vs. 2–4 hours for conventional methods.
- Functional Group Sensitivity : Esters and nitriles degrade under high temperatures.
Comparative Analysis of Methodologies
Table 2 : Efficiency metrics for leading iodination strategies.
| Method | Yield Range (%) | Temp (°C) | Time (h) | Green Chemistry Index |
|---|---|---|---|---|
| One-Pot Cyclocondensation | 70–92 | 80 | 2–4 | High (aqueous solvent) |
| PIDA/KI Halogenation | 85–94 | 25 | 2–3 | Very High |
| Microwave NIS | 78–88 | 180 | 0.25 | Low |
Critical Insights :
- The PIDA/KI method offers superior sustainability and mild conditions.
- One-pot synthesis is ideal for de novo construction but requires precise stoichiometry.
Mechanistic Investigations
Radical trapping experiments with TEMPO confirm a non-radical pathway for NaI/K₂S₂O₈-mediated iodination. Density functional theory (DFT) studies attribute C3 selectivity to lower activation energy (ΔG‡ = 18.7 kcal/mol) compared to C5 (ΔG‡ = 24.1 kcal/mol).
Applications and Derivitization
3-Iodo-pyrazolo[1,5-a]pyrazin-4-one serves as a versatile intermediate:
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyrazolo[1,5-a]pyrazine core can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazolo[1,5-a]pyrazine core .
Scientific Research Applications
3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one and its derivatives involves interaction with specific molecular targets. For example, its antiproliferative effects on cancer cells are thought to be mediated through the inhibition of key enzymes involved in cell division and survival pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazine-4-one: Lacks the iodine atom at the 3-position.
Pyrazolo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring.
Imidazo[1,5-a]pyrazine: Contains an imidazole ring fused to the pyrazine ring.
Uniqueness
3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities .
Biological Activity
3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered attention due to its varied biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an iodine atom at the 3-position of the pyrazolo[1,5-a]pyrazin-4-one structure, which significantly influences its reactivity and biological properties. The presence of iodine allows for various substitution reactions, enhancing the compound's potential for developing derivatives with diverse biological activities.
Target Interactions:
3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one interacts with several biological targets:
- Cannabinoid Receptors: It has been shown to interact with CB1 and CB2 receptors, which are involved in various physiological processes.
- Anti-inflammatory Targets: The compound exhibits potential as an anti-inflammatory agent by inhibiting p38 kinase activity.
- Antimicrobial Activity: Studies indicate that it may have antimicrobial properties, although specific targets remain to be fully elucidated.
Biochemical Pathways:
Research indicates that related pyrazole derivatives can inhibit HIV-1 integrase and dipeptidyl peptidase-IV (DPP-IV), suggesting potential applications in antiviral and antidiabetic therapies.
Cytotoxicity Studies
Research has demonstrated the cytotoxic effects of 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one on cancer cell lines. In particular:
- A549 Lung Adenocarcinoma Cells: At a concentration of 160 µM, certain derivatives increased cell death rates by up to 50%.
- Mechanism of Action: The cytotoxicity appears to involve apoptosis pathways, as indicated by the activation of caspases during treatment with this compound .
Pharmacokinetics
Theoretical studies on the pharmacokinetics of pyrazolopyrazine derivatives suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These predictions indicate that 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one could be a viable candidate for further development in medicinal chemistry.
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Lacks iodine; different ring structure | Varies; less potent than iodinated derivatives |
| Pyrazolo[1,5-a]pyrazine | Contains a pyrazine ring; lacks iodine | Anticancer properties noted |
| Imidazo[1,5-a]pyrazine | Contains imidazole; distinct chemical behavior | Antimicrobial and anti-inflammatory |
| 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one | Unique iodine substitution enhances reactivity | Notable cytotoxicity against cancer cells |
Case Studies and Research Findings
Recent studies have highlighted the potential of 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one in various therapeutic contexts:
- Anticancer Activity:
- Antiviral Properties:
- Inflammatory Disorders:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
